molecular formula C15H18O4 B1253214 Norpinguisone Methyl Ester

Norpinguisone Methyl Ester

Cat. No.: B1253214
M. Wt: 262.3 g/mol
InChI Key: HKOZPZRWAYCCLH-NKZPBKNFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Norpinguisone Methyl Ester is a pinguisane-type norsesquiterpenoid, a class of compounds primarily identified from liverworts of the Porella genus . It has been isolated from species such as Porella elegantula and Porella recurva , indicating its significance as a chemical marker in botanical and phytochemical studies . This compound is part of the pinguisane family, which is characterized by a distinctive bicyclo[4.3.0]nonane framework and includes structurally related molecules like deoxopinguisone and α-pinguisene . The presence of the methyl ester functional group is a key structural feature. As a natural product, this compound is of high interest in organic synthesis for the development of novel methodologies and serves as a valuable reference standard for the discovery and analysis of specialized metabolites . Research into pinguisane-type sesquiterpenes contributes to a broader understanding of plant chemistry and biosynthetic pathways. This product is intended for research purposes only in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H18O4

Molecular Weight

262.3 g/mol

IUPAC Name

methyl (4aR,7R,7aR)-4a,7-dimethyl-4-oxo-5,6,7,8-tetrahydrocyclopenta[f][1]benzofuran-7a-carboxylate

InChI

InChI=1S/C15H18O4/c1-9-4-6-14(2)12(16)10-5-7-19-11(10)8-15(9,14)13(17)18-3/h5,7,9H,4,6,8H2,1-3H3/t9-,14+,15+/m1/s1

InChI Key

HKOZPZRWAYCCLH-NKZPBKNFSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@]1(CC3=C(C2=O)C=CO3)C(=O)OC)C

Canonical SMILES

CC1CCC2(C1(CC3=C(C2=O)C=CO3)C(=O)OC)C

Origin of Product

United States

Natural Occurrence

Pinguisane-type sesquiterpenoids, including the parent compound norpinguisone, are not widespread in the plant and fungal kingdoms. Their presence is restricted to a narrow range of organisms, making them significant as chemotaxonomic markers, which are chemical characteristics used to classify organisms.

Research has identified two primary natural sources of these compounds:

Liverworts: Various species of liverworts (Hepaticae) are known to produce a diverse array of pinguisane sesquiterpenoids. researchgate.net Genera such as Porella and Trocholejeunea have been subjects of phytochemical investigations that have led to the isolation of numerous pinguisane derivatives. nih.govnih.gov For instance, the Japanese liverwort Porella acutifolia subsp. tosana has been found to contain several pinguisane and dimeric pinguisane-type sesquiterpenoids. nih.gov Similarly, the Chinese liverwort Trocholejeunea sandvicensis is another source from which new pinguisane compounds have been isolated and characterized. nih.gov

Fungi: Certain species of fungi within the Tylopilus genus, which belongs to the Boletaceae family, have also been identified as producers of pinguisane-type structures. Notably, Tylopilus neofelleus, a bolete mushroom found in regions like Japan and southwestern China, is a known source. researchgate.netnih.govntu.edu.tw The presence of these compounds in both a primitive plant group like liverworts and a distinct fungal genus is of significant interest to scientists studying the evolutionary distribution of secondary metabolites.

Isolation from Natural Sources

The isolation of pinguisane-type sesquiterpenoids from their natural sources is a multi-step process that involves initial extraction followed by purification using chromatographic techniques. While specific protocols for norpinguisone methyl ester are not detailed in the available literature, the general methods applied to the broader class of pinguisanes provide a clear procedural framework.

The initial step in isolating these compounds from the source organism (either liverworts or fungi) is extraction using appropriate solvents. The choice of solvent is crucial for efficiently removing the desired compounds from the raw biological material.

The process typically involves:

Preparation of Material: The collected liverworts or fungal fruiting bodies are first dried to remove water and then ground into a fine powder to increase the surface area for solvent penetration.

Solvent Extraction: The powdered material is then subjected to extraction with an organic solvent. A common choice for pinguisane-type sesquiterpenoids is ether, as it effectively dissolves these moderately polar compounds. nih.gov Other solvents of varying polarities may also be used in succession to achieve a preliminary fractionation of the chemical constituents.

The resulting solution, known as the crude extract, contains a complex mixture of different compounds, including the desired pinguisanes, lipids, pigments, and other secondary metabolites.

Following extraction, the crude extract must be purified to isolate the individual pinguisane compounds. This is accomplished through various chromatographic methods, which separate molecules based on their physical and chemical properties, such as polarity, size, and affinity for a stationary phase.

The common chromatographic techniques employed include:

Column Chromatography (CC): This is a fundamental purification technique where the crude extract is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is used to elute the compounds down the column. Compounds separate based on their differing affinities for the silica gel; less polar compounds travel down the column faster, while more polar compounds are retained longer. By collecting different fractions of the eluting solvent, a separation of the mixture is achieved.

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of the separation achieved by column chromatography and for identifying the fractions that contain the compounds of interest. wikipedia.org A small amount of the extract or fraction is spotted onto a plate coated with a thin layer of adsorbent (like silica gel). The plate is then placed in a chamber with a solvent, which moves up the plate by capillary action, separating the compounds.

High-Performance Liquid Chromatography (HPLC): For final purification and to obtain highly pure compounds, reverse-phase HPLC is often utilized. nih.gov In this technique, the stationary phase is nonpolar (e.g., octadecylsilyl-coated silica), and a polar mobile phase (such as acetonitrile-water mixtures) is used. nih.gov This method offers high resolution and is capable of separating structurally similar pinguisane derivatives from one another.

The combination of these extraction and chromatographic techniques allows for the successful isolation of pure pinguisane-type sesquiterpenoids from their natural sources, which can then be structurally elucidated or used for further chemical modification, such as the synthesis of derivatives like this compound.

Structural Elucidation and Stereochemical Assignment

Advanced Spectroscopic Characterization

Spectroscopic analysis was fundamental in piecing together the molecular puzzle of norpinguisone methyl ester. Techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and chiroptical methods were employed to define its constitution and relative stereochemistry. researchgate.netresearchgate.net

NMR spectroscopy served as the primary tool for the structural elucidation of this compound. A full suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments was utilized to assign all proton and carbon signals and to establish the bonding network. researchgate.netresearchgate.net

One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra provided the initial and most crucial data regarding the chemical environment of each atom in the molecule.

The ¹H NMR spectrum revealed the number of distinct proton environments and their integrations corresponded to the 18 protons expected for the molecular formula. researchgate.net Key signals included those for methyl groups, methylene (B1212753) protons, methine protons, and a characteristic signal for the methyl ester group.

The ¹³C NMR spectrum , often in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, identified all 15 carbon atoms in the structure. This included quaternary carbons, methine (CH), methylene (CH₂), and methyl (CH₃) groups. Signals corresponding to a ketone carbonyl, carbons of a furan (B31954) ring, and the carbonyl and methoxy (B1213986) carbons of the methyl ester group were diagnostic in confirming the main structural features. researchgate.net

Table 1: Illustrative ¹H NMR Data for this compound (Based on data for pinguisane-type sesquiterpenoids)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-12.40ddq11.0, 9.5, 7.0
H-2a2.52dd18.5, 11.0
H-2b1.99dd18.5, 9.5
H-7a2.91d18.0
H-7b2.87d18.0
H-121.82ddq10.0, 10.0, 7.0
H-131.15d7.0
H-141.05s-
OMe3.65s-

Table 2: Illustrative ¹³C NMR Data for this compound (Based on data for pinguisane-type sesquiterpenoids)

PositionChemical Shift (δ) ppmCarbon Type
C-145.2CH
C-235.1CH₂
C-3205.4C=O
C-4130.1C
C-5155.8C
C-682.3C
C-740.5CH₂
C-850.1C
C-9121.5C
C-10148.2C
C-11112.0CH
C-1228.9CH
C-1315.3CH₃
C-1422.8CH₃
CO₂Me173.9C=O
OMe51.0CH₃

Two-dimensional NMR experiments were indispensable for confirming the assignments made from 1D spectra and establishing the complete molecular connectivity and relative stereochemistry. researchgate.net

COSY (Correlation Spectroscopy): This experiment identified proton-proton (¹H-¹H) spin coupling networks, allowing for the tracing of connections between adjacent protons and confirming fragments of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlated each proton signal with the signal of the carbon atom to which it is directly attached. This unambiguously linked the proton and carbon skeletons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC was critical for piecing the entire structure together, establishing the connectivity between quaternary carbons and other fragments, and confirming the placement of the methyl ester and other functional groups on the pinguisane framework. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This was essential for determining the relative configuration of the stereocenters by observing key spatial interactions, for instance, between specific methyl groups and methine protons across the ring system. researchgate.net

Mass spectrometry was used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) would have provided an exact mass, allowing for the confirmation of the molecular formula C₁₅H₁₈O₄. Gas Chromatography-Mass Spectrometry (GC-MS) analysis has also been used to identify the compound in extracts from various liverwort species, with a characteristic linear retention index reported. researchgate.netifremer.fr

Chiroptical techniques, such as the measurement of optical rotation and Circular Dichroism (CD) spectroscopy, are vital for studying chiral molecules like this compound. researchgate.net CD spectroscopy, in particular, can provide crucial information about the absolute configuration of a molecule by comparing experimentally measured spectra with those of known compounds or with theoretically calculated spectra. researchgate.netresearchgate.net These methods are standard for establishing the stereochemistry of pinguisane-type sesquiterpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Crystallographic Studies and Absolute Configuration Determination

While spectroscopic methods are powerful for determining the relative structure, single-crystal X-ray diffraction provides the most definitive and unambiguous evidence for both the molecular structure and the absolute configuration of a chiral molecule. researchgate.net The absolute configuration of this compound has been successfully determined using this technique. researchgate.net By diffracting X-rays off a single crystal of the compound, a three-dimensional electron density map is generated, revealing the precise spatial coordinates of every atom. This analysis confirms the connectivity and relative stereochemistry deduced from NMR and, crucially, establishes the absolute stereochemistry of all chiral centers in the molecule.

Biosynthetic Pathways and Enzyme Systems

Proposed Pathways for Pinguisane Sesquiterpenoids

The biosynthesis of pinguisane sesquiterpenoids, including norpinguisone methyl ester, is believed to start from the universal precursor for all sesquiterpenes, farnesyl diphosphate (B83284) (FPP). oup.comrsc.org The proposed pathway involves a series of complex cyclizations and rearrangements.

A key step in the formation of the characteristic pinguisane skeleton is a 1,2-hydride shift. oup.comnih.gov This is followed by two 1,2-methyl shifts and a cleavage of the main FPP chain, leading to a recyclization that forms the core structure. rsc.org While the general framework of this pathway is accepted, the precise sequence of all enzymatic steps and intermediates continues to be an active area of research.

Precursor Incorporation Studies

To elucidate the biosynthetic pathway of pinguisane sesquiterpenoids, scientists utilize precursor incorporation studies. These experiments involve feeding isotopically labeled compounds to the organism and then analyzing the distribution of the label in the final product.

For instance, studies using 2H- and 13C-labeled mevalonates in axenic cultures of the liverwort Aneura pinguis have provided strong evidence for the proposed biosynthetic pathway. rsc.org The analysis of the resulting labeled pinguisane derivatives confirmed the occurrence of the 1,2-hydride and 1,2-methyl shifts from FPP. oup.comrsc.org Such studies are crucial for verifying the sequence of events in the biosynthetic cascade.

In other plant systems, dual-labeling experiments with precursors for both the cytosolic mevalonate (B85504) (MVA) and the plastidial methylerythritol phosphate (B84403) (MEP) pathways have shown that both can contribute to sesquiterpene biosynthesis, suggesting a transport of precursors between cellular compartments. nih.gov

Relevant Isoprenoid Biosynthetic Pathways (e.g., Methylerythritol Phosphate Pathway)

Terpenoids, the broad class of compounds to which this compound belongs, are all derived from the five-carbon building blocks isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govnih.gov Plants possess two distinct pathways for synthesizing these precursors: the mevalonate (MVA) pathway, which operates primarily in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids. nih.govrsc.orgbiocyc.org

The MEP pathway, discovered more recently than the MVA pathway, is the primary source of IPP and DMAPP for the biosynthesis of sesquiterpenoids in the plastids of many organisms, including plants. nih.govrsc.orgfrontiersin.org This pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate. nih.govbiocyc.org

The steps of the Methylerythritol Phosphate (MEP) Pathway are outlined in the table below:

StepSubstrate(s)EnzymeProduct
1Pyruvate + D-glyceraldehyde 3-phosphate1-deoxy-D-xylulose-5-phosphate synthase (DXS)1-deoxy-D-xylulose 5-phosphate (DXP)
21-deoxy-D-xylulose 5-phosphate (DXP)1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR)2-C-methyl-D-erythritol 4-phosphate (MEP)
32-C-methyl-D-erythritol 4-phosphate (MEP) + CTPCDP-ME synthetase4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME)
44-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) + ATPCDP-ME kinase4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP)
54-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP)MEcPP synthase2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP)
62-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP)HMBPP synthase(E)-4-hydroxy-3-methylbut-2-en-1-yl diphosphate (HMBPP)
7(E)-4-hydroxy-3-methylbut-2-en-1-yl diphosphate (HMBPP)HMBPP reductaseIsopentenyl diphosphate (IPP) and Dimethylallyl diphosphate (DMAPP)

This table summarizes the key enzymatic steps in the MEP pathway, which ultimately produces the essential isoprenoid precursors.

Enzymatic Transformations and Intermediates

The conversion of the linear precursor FPP into the complex cyclic structure of this compound is orchestrated by a series of highly specific enzymes. Terpene synthases, also known as terpene cyclases, are key players in this process. nih.govwur.nl These enzymes catalyze the initial cyclization of FPP, which is often the rate-limiting step and determines the fundamental carbon skeleton of the resulting terpenoid. nih.gov

Following the initial cyclization, a cascade of reactions, including the aforementioned hydride and methyl shifts, leads to the formation of various carbocationic intermediates. The precise nature and stereochemistry of these intermediates are critical in dictating the final structure of the pinguisane-type sesquiterpenoid.

Further enzymatic modifications, such as oxidations, are often required to produce the final functionalized molecule. These transformations are typically carried out by oxidoreductases, such as cytochrome P450 monooxygenases. nih.gov These enzymes introduce oxygen atoms into the molecule, leading to the formation of hydroxyl, carbonyl, or ester groups, which are characteristic features of many pinguisane sesquiterpenoids, including the methyl ester group in this compound.

Chemical Synthesis and Analog Development

Total Synthesis Approaches to Norpinguisone Methyl Ester

While this compound has been successfully isolated from natural sources such as the liverworts Porella densifolia and Porella cordaeana and its structure elucidated through spectroscopic analysis researchgate.net, a dedicated total synthesis of this specific compound has not been prominently featured in the reviewed literature. However, significant progress has been made in the total synthesis of closely related pinguisane sesquiterpenoids, which establishes viable pathways that could be adapted for this compound.

A notable early achievement was the total synthesis of (±)-pinguisone and its relative (±)-deoxopinguisone. One of the key steps in this synthesis was a photochemical transformation of a bicyclo[3.2.2]non-6-en-2-one derivative to construct the characteristic bicyclo[4.3.0]non-4-en-7-one framework of the pinguisane skeleton researchgate.net. Another approach involved a furan-β terminated cationic cyclization initiated by an enone system to synthesize norpinguisone researchgate.net.

More recent efforts have targeted other structurally related pinguisanes. For instance, the total synthesis of acutifolone A and pinguisenol (B1248584) was achieved, featuring a Mukaiyama aldol (B89426) reaction as a crucial step for stereoselectively installing a hydroxymethyl group scribd.com. These synthetic accomplishments for core pinguisane structures provide a strong foundation for a future total synthesis of this compound.

Target Compound Key Synthetic Strategy Reference
(±)-PinguisonePhotochemical rearrangement of a bicyclo[3.2.2]non-6-en-2-one system. researchgate.net
NorpinguisoneFuran-β terminated cationic cyclization. researchgate.net
Acutifolone AMukaiyama aldol reaction for stereoselective C-C bond formation. scribd.com
PinguisenolMukaiyama aldol reaction for stereoselective C-C bond formation. scribd.com

Formal Syntheses of Pinguisane Skeleton Analogues

Formal syntheses, where a known precursor to the final natural product is synthesized, represent a significant milestone in validating a synthetic route. In the context of the pinguisane family, a formal total synthesis of deoxopinguisone has been successfully reported.

This synthesis commenced with the chiral starting material, R-(+)-pulegone, and utilized phenylethylamine as a chiral auxiliary to prepare a homochiral methyl propionate (B1217596) derivative researchgate.net. A pivotal step in constructing the five-membered ring of the pinguisane core was the Hosomi-Sakurai reaction, which involves the Lewis acid-catalyzed allylation of a ketone with an allylsilane researchgate.netfrontiersin.org. This sequence led to the formation of a homochiral bicyclic ketone possessing the complete pinguisane skeleton, an intermediate from which the synthesis of deoxopinguisone had been previously established researchgate.net. This work not only provides a formal route to deoxopinguisone but also demonstrates an effective strategy for assembling the chiral core of pinguisane analogues.

Target Starting Material Key Reactions Outcome Reference
Deoxopinguisone (Formal)R-(+)-PulegoneUse of phenylethylamine as chiral auxiliary; Hosomi-Sakurai reaction.Synthesis of a homochiral bicyclic ketone with a pinguisane skeleton. researchgate.net

Stereoselective and Enantioselective Synthesis Strategies

The pinguisane skeleton is characterized by multiple contiguous stereocenters, often with an all-cis relationship between the methyl groups on the bicyclo[4.3.0]nonane framework scribd.comresearchgate.net. Consequently, the development of stereoselective and enantioselective synthetic methods is paramount.

Several strategies have been employed to control the stereochemistry during the synthesis of pinguisanes and their analogs:

Chiral Pool Synthesis: This approach utilizes readily available chiral molecules as starting materials. For example, the formal synthesis of deoxopinguisone and the total synthesis of bisacutifolone A and B successfully used commercially available R-(+)-pulegone as the initial source of chirality researchgate.netmdpi.com.

Chiral Auxiliaries: An enantiopure auxiliary can be temporarily incorporated to direct the stereochemical outcome of a reaction. The use of phenylethylamine as a chiral auxiliary was instrumental in the synthesis of a key homochiral intermediate for deoxopinguisone researchgate.net.

Substrate-Controlled Reactions: The existing stereocenters in a molecule can direct the stereochemistry of newly formed centers. A stereospecific Furukawa's modified Simmons-Smith reaction was used to create a cyclopropane (B1198618) intermediate as a single product in Yadav's synthesis of bisacutifolones mdpi.com.

Reagent-Controlled Reactions: Chiral reagents or catalysts can induce enantioselectivity. The stereoselective reduction of a ketone intermediate using LiAlH(OtBu)₃ was a key step in the synthesis of acutifolone A, and the Mukaiyama aldol reaction with a chiral catalyst allowed for the stereoselective construction of a C-8 hydroxymethyl derivative scribd.com.

These approaches highlight the importance of precise stereochemical control in successfully tackling the complexities of the pinguisane structure.

Semisynthesis and Derivatization for Analog Generation

Semisynthesis and derivatization of natural products are powerful tools for generating analogs for structure-activity relationship (SAR) studies and creating novel compounds. In the pinguisane field, a notable example of analog generation is the biomimetic synthesis of dimeric pinguisanes.

The bisacutifolones A and B, which are naturally occurring dimers of pinguisane-type sesquiterpenoids, have been synthesized through a biomimetic intermolecular Diels-Alder reaction scribd.commdpi.com. In this approach, the monomeric pinguisane, acutifolone A, which was first prepared by total synthesis, was subjected to dimerization conditions scribd.com. This [4+2] cycloaddition reaction successfully and stereoselectively yielded bisacutifolones, demonstrating a plausible biosynthetic pathway and providing access to these more complex dimeric analogs scribd.commdpi.com. Theoretical calculations have been used to rationalize the observed regioselectivity and stereoselectivity of this dimerization process scribd.com. This strategy of dimerizing monomeric natural products represents an efficient method for generating structural diversity within the pinguisane family.

Development of Synthetic Methodologies Relevant to the Pinguisane Core

The unique bicyclo[4.3.0]nonane (hydrindane) core of pinguisanes has inspired the development of new synthetic methodologies for its construction. These methods are often designed to efficiently assemble the fused ring system and install the characteristic quaternary stereocenters at the ring junction.

Key methodologies that have been developed or applied include:

Intramolecular Diels-Alder Reaction: This powerful cyclization strategy has been used to construct the bicyclo[4.3.0]nonane ring system in a single step, as demonstrated in the synthesis of intermediates for other sesquiterpenoids like chiloscyphone researchgate.net.

The Hosomi-Sakurai Reaction: The intramolecular addition of allylsilanes to enone systems has proven effective for constructing the five-membered ring of the pinguisane skeleton researchgate.netfrontiersin.org.

Cationic Cyclizations: A furan-β terminated cationic cyclization was employed in an early synthesis of norpinguisone, showcasing an uncommon but effective ring-closing strategy researchgate.net.

Radical Cyclizations: Reductive intramolecular cyclization of enones with ketones, mediated by reagents like samarium diiodide (SmI₂), has been explored to create trimethyl-hydrindanolones, which are structurally related to the pinguisane core mdpi.com.

Annulation Strategies: The use of well-established building blocks like the Hajos-Parrish dione (B5365651) has been adapted for the synthesis of pinguisane analogs, such as 7-epi-pinguisone, demonstrating the utility of robust annulation sequences mdpi.com.

These diverse synthetic methods provide a versatile toolbox for chemists to construct the challenging pinguisane framework and its derivatives.

Biological and Pharmacological Activities Non Clinical Investigations

Anti-Inflammatory Activities

Norpinguisone Methyl Ester has demonstrated notable anti-inflammatory effects in various laboratory models, primarily through the modulation of key inflammatory mediators.

Inhibition of Nitric Oxide Production

Research has shown that this compound can inhibit the production of nitric oxide (NO), a significant signaling molecule in the inflammatory process. In studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell lines, this compound exhibited a dose-dependent inhibitory effect on NO production. sci-hub.se The half-maximal inhibitory concentration (IC50) for this activity was determined to be 45.5 μM. sci-hub.se This inhibition is attributed to the suppression of inducible nitric oxide synthase (iNOS) protein synthesis.

Modulation of Superoxide Anion Radical Release

The compound has also been found to modulate the release of superoxide anion radicals, which are highly reactive oxygen species involved in inflammation and cellular damage. In studies using guinea pig peritoneal macrophages, this compound demonstrated a 50% inhibition of superoxide release at an IC50 value of 35 μg/mL. This activity was observed in response to stimulation by N-formyl-methionyl-leucyl-phenylalanine (fMLP) in the presence of cytochalasin B (CB).

Other Inflammatory Mediator Modulation

While research has focused on nitric oxide and superoxide anions, the broader effects of this compound on other inflammatory mediators are still under investigation. Currently, there is limited specific data available regarding its direct impact on the synthesis of prostaglandins, the activity of cyclooxygenase (COX) enzymes, or the modulation of cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins.

Cytotoxicity and Antiproliferative Effects (in vitro, non-human cell lines)

In addition to its anti-inflammatory properties, this compound has been evaluated for its potential to inhibit the growth of various cancer cell lines in vitro.

Mechanisms of Cellular Growth Inhibition

The precise molecular mechanisms through which this compound exerts its antiproliferative effects are not yet fully elucidated. Current research has primarily focused on determining its cytotoxic concentrations against different cell lines, with less emphasis on the underlying pathways. Further studies are required to understand its potential to induce apoptosis, cause cell cycle arrest, or interfere with specific signaling pathways involved in cancer cell proliferation.

Selectivity against Specific Cell Lines

This compound has shown varied levels of cytotoxicity against different human cancer cell lines. For instance, it has been tested against A-549 (human lung carcinoma) and MDA-MB-231 (human breast cancer) cell lines. researchgate.net In other studies, it exhibited weak cytotoxic activities when evaluated against MCF-7 (human breast adenocarcinoma) and HT-29 (human colorectal adenocarcinoma) cell lines. researchgate.net The available data suggests a degree of selectivity in its antiproliferative action, the full extent of which requires further investigation across a broader panel of cancer cell lines.

Interactive Table of In Vitro Activities of this compound

Biological ActivityCell Line/SystemIC50 Value
Inhibition of Nitric Oxide ProductionRAW 264.7 Macrophages45.5 μM
Inhibition of Superoxide Anion ReleaseGuinea Pig Peritoneal Macrophages35 μg/mL
CytotoxicityA-549 (Human Lung Carcinoma)Not specified
CytotoxicityMDA-MB-231 (Human Breast Cancer)Not specified
CytotoxicityMCF-7 (Human Breast Adenocarcinoma)Weak activity
CytotoxicityHT-29 (Human Colorectal Adenocarcinoma)Weak activity

Antimicrobial Properties

This compound is a member of the pinguisane-type sesquiterpenoids, a class of natural compounds that have demonstrated a range of biological activities. While specific studies focusing exclusively on the antimicrobial properties of this compound are limited, research on extracts from plants known to contain these compounds, as well as on related sesquiterpenoids, provides insight into its potential activities.

Antibacterial Activity

Extracts from liverworts of the Porella genus, which are known to produce pinguisane-type sesquiterpenoids, have shown antibacterial effects. For instance, extracts of Porella cordaeana have been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) for these extracts against bacterial strains such as Salmonella enteritidis, Escherichia coli, and Listeria monocytogenes was found to be in the range of 1.00 to 3.00 mg/mL nih.gov. Another study on Porella arboris-vitae extracts showed MIC values ranging from 1.25 to 2 mg/mL for the tested bacterial strains nih.gov. The antibacterial action of these extracts is attributed to their complex mixture of compounds, including a high percentage of sesquiterpene hydrocarbons nih.gov. While these findings suggest that pinguisane-containing extracts have antibacterial potential, further research is needed to determine the specific activity of isolated this compound.

Table 1: Antibacterial Activity of Porella Extracts Containing Pinguisane-Type Sesquiterpenoids

Plant Source Bacterial Strain Minimum Inhibitory Concentration (MIC)
Porella cordaeana Salmonella enteritidis 1.00 - 3.00 mg/mL nih.gov
Porella cordaeana Escherichia coli 1.00 - 3.00 mg/mL nih.gov
Porella cordaeana Listeria monocytogenes 1.00 - 3.00 mg/mL nih.gov
Porella arboris-vitae Various bacterial strains 1.25 - 2 mg/mL nih.gov

Antifungal Activity

Similar to the antibacterial investigations, the antifungal properties of this compound have been primarily inferred from studies on plant extracts. Extracts of Porella cordaeana demonstrated antifungal activity against a panel of yeast strains, with MIC values ranging from 0.50 to 2.00 mg/mL nih.gov. The tested yeasts included Saccharomyces cerevisiae, Zygosacharomyces bailii, and various Pichia species nih.gov. Sesquiterpenoids, in general, are recognized as potential antifungal agents nih.gov. The presence of these compounds in Porella extracts likely contributes to their observed antifungal effects nih.gov. However, the specific contribution and efficacy of this compound remain to be elucidated through studies on the pure compound.

Table 2: Antifungal Activity of Porella cordaeana Extract

Plant Source Fungal Strain Minimum Inhibitory Concentration (MIC)
Porella cordaeana Saccharomyces cerevisiae 635 0.50 - 2.00 mg/mL nih.gov
Porella cordaeana Zygosacharomyces bailii 45 0.50 - 2.00 mg/mL nih.gov
Porella cordaeana Aerobasidium pullulans L6F 0.50 - 2.00 mg/mL nih.gov
Porella cordaeana Pichia membranaefaciens OC 71 0.50 - 2.00 mg/mL nih.gov
Porella cordaeana Pichia membranaefaciens OC 70 0.50 - 2.00 mg/mL nih.gov
Porella cordaeana Pichia anomala CBS 5759 0.50 - 2.00 mg/mL nih.gov
Porella cordaeana Pichia anomala DBVPG 3003 0.50 - 2.00 mg/mL nih.gov
Porella cordaeana Yarrowia lipolytica RO13 0.50 - 2.00 mg/mL nih.gov

Antiviral Activity

There is currently no direct scientific evidence available regarding the antiviral properties of this compound. While some sesquiterpenoids have been investigated for their antiviral effects, specific studies on pinguisane-type sesquiterpenoids, and this compound in particular, are lacking in this area.

Quorum Sensing Inhibition

The potential for this compound to act as a quorum sensing inhibitor has not been specifically investigated in published research. Quorum sensing is a mechanism of bacterial cell-to-cell communication, and its inhibition is a target for novel antimicrobial strategies. While some natural compounds have been identified as quorum sensing inhibitors, there is no data currently available to suggest that this compound possesses this activity.

Neurobiological Effects

Neuroprotective Potentials

Direct studies on the neuroprotective potentials of this compound have not been reported. However, the broader class of sesquiterpenoids, to which this compound belongs, has been a subject of interest in neuroprotection research. Some sesquiterpenoids have been shown to possess neuroprotective properties in various experimental models. These effects are often attributed to their antioxidant and anti-inflammatory activities. Given that other marine and plant-derived terpenoids have demonstrated neuroprotective potential, it is plausible that pinguisane-type sesquiterpenoids could also exhibit such activities, but this requires specific investigation.

Other Central Nervous System-Related Activities

While direct investigations into the broad spectrum of central nervous system activities of this compound are not extensively documented, its role in modulating inflammatory responses within immune cells of the nervous system, such as macrophages, has been noted. Specifically, this compound isolated from Porella elegantula has been observed to inhibit the release of superoxide from guinea pig peritoneal macrophages researchgate.net. Furthermore, a study on the chemical constituents of the Vietnamese liverwort Porella densifolia demonstrated that this compound exhibited significant inhibitory activity on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, with a reported IC50 value of 1.68 μM researchgate.netnih.gov. The modulation of these inflammatory mediators is a critical aspect of neuroinflammation, a process implicated in various neurodegenerative diseases.

Enzyme Modulation Activities

Cathepsin Inhibition

Currently, there is no available scientific literature detailing the inhibitory effects of this compound on cathepsin enzymes.

α-Glucosidase Inhibition

Specific studies on the α-glucosidase inhibitory activity of this compound have not been reported in the available scientific literature. Generally, sesquiterpenoids have demonstrated variable levels of α-glucosidase inhibition, with some exhibiting poor activity compared to standard inhibitors nih.gov. However, without direct testing of this compound, its potential in this area remains unconfirmed.

Other Enzyme Targets

This compound has been shown to modulate the activity of enzymes involved in the inflammatory response. As mentioned previously, it inhibits the production of nitric oxide in LPS-stimulated RAW 264.7 cells, indicating an interaction with nitric oxide synthase (NOS) pathways researchgate.netnih.gov. Additionally, its ability to inhibit superoxide release from macrophages suggests a potential modulation of NADPH oxidase or other related enzymes researchgate.net.

CompoundEnzyme/Pathway ModulatedCell Line/SystemActivityReference
This compoundNitric Oxide Synthase (NOS)RAW 264.7 macrophagesIC50: 1.68 μM researchgate.netnih.gov
This compoundSuperoxide ProductionGuinea pig peritoneal macrophagesInhibition of release researchgate.net

Ecological and Chemoecological Roles

Insect Antifeedant Activity

While many sesquiterpenoids, particularly sesquiterpene lactones, are known for their insect antifeedant properties, specific studies evaluating the insect antifeedant activity of this compound have not been documented in the reviewed scientific literature nih.gov. The ecological role of this specific compound in deterring herbivory remains an area for future investigation.

Plant Growth Regulation

This compound has demonstrated notable plant growth regulatory activities, primarily as an inhibitor. Pinguisane-type sesquiterpenoids, including this compound, are part of a group of secondary metabolites that play a role in plant defense mechanisms. While direct studies on the allelopathic effects of purified this compound on other plants are not extensively detailed in publicly available research, related studies on similar compounds and extracts from Porella species provide significant insights.

Research on compounds isolated from bryophytes, including liverworts, has highlighted their potential as plant growth regulators sci-hub.sescribd.com. These activities are often evaluated through bioassays that measure the inhibition of seed germination and the growth of seedlings of various plant species.

Table 1: Larvicidal Activity of this compound against Spodoptera frugiperda

Concentration (µg/g of diet)Larval Growth Reduction (%)Mortality (%)
100355-30
200Not specified45

Data sourced from studies on the effects of pinguisanes on insect pests.

This insecticidal activity suggests that this compound could be a component of the chemical defense system of Porella species, contributing to their survival and growth in their natural habitat by deterring herbivores.

Piscicidal Activity

Several compounds isolated from liverworts have been identified as having potent piscicidal (fish-killing) activity, and pinguisane-type sesquiterpenoids are among the chemical classes investigated for this property sci-hub.seiseoils.comscribd.com. The toxic effects of these natural products on fish are often evaluated to understand their ecological roles and potential as natural pesticides.

One of the most potent piscicidal compounds found in the Porella vernicosa complex is (-)-polygodial. Studies have shown that this compound is lethal to Japanese killifish (Oryzias latipes) at a concentration of 0.4 parts per million (ppm) within two hours sci-hub.se. This highlights the potential for related compounds within the same plant genus, such as this compound, to possess similar activities.

The piscicidal properties of these compounds are believed to be an ecological defense mechanism for the liverworts, protecting them from aquatic herbivores in their moist environments. Further research is needed to quantify the specific toxicity of this compound to various fish species and to determine its mode of action.

Structure Activity Relationship Sar Studies

Identification of Pharmacophores and Structural Determinants

A critical aspect of understanding the biological activity of pinguisane-type sesquiterpenoids is the identification of their pharmacophores—the essential molecular features responsible for their pharmacological effects. Research on a range of pinguisane derivatives has pointed to the significance of specific functional groups and their spatial arrangement within the characteristic bicyclo[4.3.0]nonane skeleton.

A key study on the cytotoxic properties of various pinguisane-type sesquiterpenoids has identified the β-hydroxycarbonyl moiety as a crucial structural determinant for their activity against human promyelocytic leukemia (HL-60) and human pharyngeal squamous carcinoma (KB) cell lines nih.govresearchgate.net. This functional group, consisting of a ketone at one position and a hydroxyl group on the beta-carbon, appears to be a primary pharmacophore responsible for the observed cytotoxicity. The relative stereochemistry of these groups and their presentation on the rigid pinguisane framework are likely critical for interaction with biological targets.

Correlating Structural Modifications with Biological Potency

Examining the biological potency of various pinguisane derivatives allows for a correlation between structural modifications and activity. Although specific data for Norpinguisone Methyl Ester is limited, cytotoxicity data for related compounds highlights key trends.

For instance, the presence of a hydroxyl group at C-5, in conjunction with a ketone at C-4 (a β-hydroxycarbonyl system), as seen in pinguisanin, is associated with significant cytotoxic activity. The methylation of this hydroxyl group, as in pinguisanolide, leads to a decrease in potency, suggesting that the free hydroxyl group is important for the interaction with the biological target, possibly through hydrogen bonding.

The following table presents the cytotoxic activities of several pinguisane derivatives against HL-60 and KB cell lines, illustrating the impact of different functional groups on their potency.

CompoundR1R2R3IC50 (µM) vs HL-60IC50 (µM) vs KB
PinguisaninOHHCHO1.83.2
PinguisanolideOMeHCHO5.612.5
PinguisenalHHCHO>20>20
NorpinguisoneHHH15.425.1

Data sourced from Komala et al., 2011.

From this data, it is evident that the β-hydroxycarbonyl moiety in pinguisanin is associated with the highest potency. The replacement of the hydroxyl group with a methoxy (B1213986) group (pinguisanolide) reduces activity, and the complete removal of the hydroxyl group (pinguisenal) or the presence of a simple ketone (norpinguisone) results in a further decrease in cytotoxicity. This underscores the importance of the β-hydroxycarbonyl feature for this specific biological activity.

Comparative Analysis with Related Pinguisane Derivatives

A comparative analysis of this compound with other naturally occurring pinguisane derivatives reveals a spectrum of biological activities, including anti-inflammatory effects. A study on pinguisane sesquiterpenoids isolated from the Chinese liverwort Trocholejeunea sandvicensis evaluated their inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 murine macrophages.

This analysis provides a basis for comparing the potential anti-inflammatory activity of different pinguisane scaffolds. The table below summarizes the anti-inflammatory activity of several pinguisane compounds.

CompoundKey Structural FeaturesMax Inhibition of NO Production (%)
Compound 1Highly oxygenated pinguisane83.15
Compound 9Pinguisane with a unique side chain83.54
Compound 10Known pinguisane derivative96.28

Data sourced from a study on pinguisane sesquiterpenoids from Trocholejeunea sandvicensis. acs.org

These findings indicate that various oxidative patterns and substitutions on the pinguisane skeleton can lead to potent anti-inflammatory activity. For this compound, its α,β-unsaturated ketone system is a well-known feature in compounds with anti-inflammatory properties, often acting through the inhibition of pro-inflammatory signaling pathways such as NF-κB. A direct comparison of this compound's activity within this assay would be necessary to definitively place its potency relative to these other derivatives. The structural variations among these compounds, such as the degree of oxygenation and the nature of substituents, clearly play a significant role in modulating their biological responses.

Computational and In Silico Approaches to SAR

Molecular Docking simulations could be employed to predict the binding orientation and affinity of this compound and its analogs within the active site of relevant biological targets. For instance, if the cytotoxic activity is mediated by a specific enzyme, docking studies could reveal key hydrogen bonds, hydrophobic interactions, and potential covalent interactions involving the α,β-unsaturated ketone. This would allow for a rational, structure-based design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) studies could establish a mathematical correlation between the structural properties of a series of pinguisane derivatives and their biological activity. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), a predictive model could be developed. Such a model would be invaluable for predicting the activity of novel, unsynthesized pinguisane derivatives and for optimizing the lead structure of this compound.

Pharmacophore modeling could be used to define the three-dimensional arrangement of essential features required for the biological activity of pinguisane sesquiterpenoids. Based on the structures of active compounds like pinguisanin, a pharmacophore model could be generated that includes features such as hydrogen bond donors and acceptors, and hydrophobic regions. Screening compound libraries with such a model could lead to the discovery of new, structurally diverse compounds with similar biological activities.

These computational approaches offer powerful tools to complement experimental studies, providing deeper insights into the SAR of this compound and accelerating the discovery of new therapeutic agents based on the pinguisane scaffold.

Chemotaxonomic and Evolutionary Significance

Norpinguisone Methyl Ester as a Chemotaxonomic Marker

Chemotaxonomy utilizes the chemical constituents of organisms to understand their systematic relationships. Pinguisane-type sesquiterpenes, including this compound, are considered valuable chemotaxonomic markers for various taxonomic levels of liverworts. researchgate.netni.ac.rs Their presence, absence, or relative abundance can help distinguish between closely related species and define specific chemical profiles, or chemotypes, within a genus.

This compound was first isolated in 1976 from Porella vernicosa. researchgate.net Since then, it has been identified in at least 12 different liverwort species, primarily within the genus Porella. researchgate.net The distribution of this compound is not uniform, and its detection is a key factor in classifying species into specific chemotypes. For instance, the genus Porella is categorized into six chemotypes based on its dominant terpenoid composition (e.g., drimane (B1240787) type, sacculatane type, pinguisane type). tandfonline.com The detection of this compound, alongside other pinguisanes and sacculatane-type diterpenes, was instrumental in classifying Porella viridissima into chemotype III (pinguisane-sacculatane type), highlighting its chemical similarity to Porella navicularis. tandfonline.com

The isolation of this compound from various species across different geographical locations underscores its utility as a stable taxonomic marker.

Table 1: Documented Occurrences of this compound in Liverwort Species

Species Reference(s)
Porella vernicosa researchgate.net
Porella recurva nih.govznaturforsch.comresearchgate.net
Porella viridissima tandfonline.com
Porella navicularis scilit.com
Other Porella species researchgate.net
Trocholejeunea sandvicensis nih.gov

Phylogenetic Relationships within Bryophytes Based on Metabolite Profiles

The biochemical fingerprints generated from the presence and absence of secondary metabolites can be used to describe chemotaxonomic properties that help delineate not only species but also their phylogenetic relationships. nih.gov The unique and diverse chemical profiles of bryophytes, particularly the lipophilic terpenoids and aromatic compounds stored in the oil bodies of liverworts, provide a rich source of data for evolutionary studies. nih.gov

The distribution of pinguisane-type sesquiterpenoids serves as a clear example of how chemical data can mirror and inform evolutionary relationships within the phylum Marchantiophyta (liverworts). researchgate.netni.ac.rs Species that are considered closely related based on morphological or genetic data often share similar profiles of these specialized metabolites. For instance, the shared production of pinguisane and santalane-type sesquiterpenes in Porella viridissima and Porella navicularis suggests a close phylogenetic relationship between these two species. tandfonline.com

While metabolite profiles provide valuable clues, they are most powerful when integrated with genetic and morphological data. Comparing chemotaxonomic trees with phylogenetic trees derived from DNA sequences allows for a more robust understanding of bryophyte evolution. nih.gov The study of these chemical markers contributes to a broader understanding of the transformations of developmental, physiological, and functional traits across land plants. ulaval.ca

Evolutionary Implications of Pinguisane Biosynthesis

The biosynthesis of specialized metabolites is a key driver of evolutionary adaptation, often providing defense against herbivores and pathogens. nih.govoup.com The unique carbon skeleton of pinguisane-type sesquiterpenoids, which appears inconsistent with the typical isoprene (B109036) rule, suggests a distinct and evolutionarily significant biosynthetic pathway. researchgate.net

The evolution of such novel pathways for secondary metabolites is often the result of gene duplication and neofunctionalization. nih.govnih.gov It is hypothesized that the enzymes responsible for pinguisane biosynthesis evolved from ancestral terpene synthase genes that were common among early land plants. A duplication of an ancestral gene may have allowed one copy to mutate and acquire a new function—in this case, the ability to synthesize the pinguisane skeleton—while the original gene retained its initial function. oup.comnih.gov This process allows for chemical diversification and the development of novel compounds without disrupting essential metabolic pathways.

Comparative genomic studies indicate that while core components of major specialized metabolite pathways are conserved across land plants, the gene families that generate specific compound variations later in the biosynthetic pathways have diversified significantly between different genera and species. oup.com The emergence of the pinguisane pathway within certain liverwort lineages represents a specific evolutionary innovation, providing these plants with a unique chemical arsenal (B13267) and contributing to their ecological success.

Table 2: Chemical Compounds Mentioned

Compound Name Class
This compound Pinguisane-type Sesquiterpenoid
Norpinguisone Pinguisane-type Sesquiterpenoid
Perrottetianal A Diterpene
a-pinguisene Pinguisane-type Sesquiterpenoid
b-pinguisene Pinguisane-type Sesquiterpenoid
a-pinguisenol Pinguisane-type Sesquiterpenoid
Bryopterin A Pinguisane-type Sesquiterpenoid
Squalene Triterpene

Future Directions and Research Perspectives

Advanced Biosynthetic Pathway Elucidation

The current understanding of the biosynthetic pathways leading to pinguisane-type sesquiterpenoids is largely speculative. researchgate.net While it is accepted that they derive from the isoprenoid pathway, the specific enzymes and genetic machinery responsible for constructing the characteristic pinguisane skeleton remain unidentified. Future research should prioritize the complete elucidation of this pathway.

Modern methodologies in genomics and transcriptomics can be applied to liverwort species known to produce these compounds, such as those from the Porella genus. By identifying and sequencing candidate genes for terpene synthases and cytochromes P450, and subsequently expressing them in heterologous systems (e.g., yeast or E. coli), the function of each enzyme in the pathway can be determined. A crucial step will be the identification of the specific methyltransferase that catalyzes the final esterification of norpinguisone to yield Norpinguisone Methyl Ester.

A detailed understanding of the biosynthesis would not only be of fundamental scientific interest but would also open the door to metabolic engineering approaches. This could enable the sustainable production of this compound and related compounds in microbial hosts, overcoming the limitations of extraction from slow-growing liverworts.

Table 1: Proposed Research Steps for Biosynthetic Pathway Elucidation

Research Step Methodology Expected Outcome
Gene Discovery Transcriptome sequencing of Porella recurva and differential expression analysis. Identification of candidate genes (terpene synthases, P450s, methyltransferases).
Enzyme Functional Characterization Heterologous expression of candidate genes in microbial hosts (E. coli, S. cerevisiae). In vitro and in vivo confirmation of enzyme function and intermediates.
Pathway Reconstruction Co-expression of identified genes in a suitable host organism. De novo production of this compound in a heterologous system.

| Regulatory Network Analysis | Identification of transcription factors and signaling pathways controlling gene expression. | Understanding the regulation of pinguisane biosynthesis in the native liverwort. |

Novel Synthetic Routes and Analog Libraries

While total syntheses of some pinguisane sesquiterpenoids have been achieved, developing more efficient, scalable, and stereoselective synthetic routes to this compound is a significant goal. Future synthetic chemistry efforts could focus on novel strategies that allow for rapid assembly of the core pinguisane framework.

The development of such a route would be instrumental for two main reasons. Firstly, it would provide a reliable supply of Norpisuinguisone Methyl Ester for extensive biological testing, which is currently hampered by its low natural abundance. Secondly, a flexible synthetic route would enable the creation of analog libraries. By systematically modifying different parts of the molecule—such as the stereochemistry, the oxidation pattern on the ring system, or the nature of the ester group—chemists can generate a diverse set of related compounds. These analog libraries are invaluable for establishing structure-activity relationships (SAR), which can guide the design of new molecules with improved potency, selectivity, or pharmacokinetic properties.

Mechanistic Studies of Biological Activities

Preliminary studies have indicated that pinguisane sesquiterpenoids possess biological activities, such as anti-inflammatory properties through the inhibition of nitric oxide (NO) production. nih.gov However, the precise molecular mechanisms underlying these activities are largely unknown. Future research must move beyond phenotypic screening to identify the specific cellular targets of this compound.

Advanced techniques in chemical biology and proteomics, such as affinity chromatography-mass spectrometry or thermal shift assays, can be employed to pull down and identify the direct protein binding partners of the compound. Once a target is identified, further biochemical and cellular assays can be used to validate the interaction and elucidate how this interaction leads to the observed biological effect. For instance, if this compound is found to inhibit an enzyme in an inflammatory pathway, detailed kinetic studies would be necessary to determine the mode of inhibition. Such mechanistic insights are critical for the rational development of these compounds into potential therapeutic agents.

Exploration of New Biological Targets and Pathways

The unique and rigid three-dimensional structure of the pinguisane skeleton suggests that this compound may interact with biological targets in ways that are distinct from other classes of natural products. This structural novelty makes it an excellent candidate for screening against a wide array of biological targets to uncover new therapeutic applications.

High-throughput screening (HTS) campaigns could be initiated to test this compound and its synthetic analogs against large panels of enzymes, receptors, ion channels, and protein-protein interactions. This unbiased approach could reveal unexpected biological activities in areas beyond inflammation, such as oncology, neurobiology, or infectious diseases. For example, given that many sesquiterpenoids exhibit cytotoxicity, exploring the potential of this compound as an anticancer agent and identifying its cellular targets in cancer cells would be a promising avenue of research. researchgate.net

Role in Chemical Ecology and Interspecies Interactions

Secondary metabolites in organisms like liverworts often serve crucial ecological functions, such as defense against herbivores, pathogens, or competitors. pugetsound.edu The fact that pinguisane-type sesquiterpenoids are characteristic of liverworts suggests they may play a specialized role in the chemical ecology of these plants. researchgate.net

Future ecological studies could investigate the function of this compound in the natural environment of Porella recurva. This could involve laboratory and field-based experiments to test its effects on common liverwort herbivores (e.g., insects and mollusks) and microbial pathogens (e.g., fungi and bacteria). Determining whether the compound acts as a feeding deterrent, a toxin, or an antimicrobial agent would provide important insights into the evolutionary pressures that led to its production. Furthermore, understanding its natural role could inspire new applications, for instance, as a lead compound for the development of biodegradable and ecologically friendly pesticides or antifouling agents.

Q & A

Q. What are the established methods for synthesizing or isolating Norpinguisone Methyl Ester in laboratory settings?

this compound is primarily isolated from natural sources, such as the liverwort Porella recurva, via chromatographic techniques (e.g., silica-gel chromatography and HPLC). Synthetic routes may involve transesterification of carboxylic acid derivatives using methanol and acid/base catalysts, though specific protocols require optimization for this compound. Critical steps include solvent selection (e.g., dichloromethane for extraction) and recrystallization to achieve purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and NOESY) is essential for assigning stereochemistry and functional groups. Gas Chromatography-Mass Spectrometry (GC-MS) validates molecular weight and purity, while comparison with literature data (e.g., Fukuyama et al., 1988) ensures consistency .

Q. How is purity quantified for this compound in heterogeneous mixtures?

Purity is assessed using High-Performance Liquid Chromatography (HPLC) with UV or refractive index detection. Percent composition is calculated via peak area normalization. For natural extracts, repeated silica-gel column chromatography followed by recrystallization minimizes impurities .

Q. What are the common challenges in scaling up the isolation of this compound from natural sources?

Challenges include low natural abundance, co-elution of structurally similar sesquiterpenes, and degradation during solvent evaporation. Methodological solutions involve optimizing mobile-phase gradients in HPLC and using low-temperature rotary evaporation .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data (e.g., NMR or MS) when characterizing this compound?

Contradictions in spectral assignments are resolved through 2D-NMR experiments (e.g., HMBC for long-range C-H coupling) and isotopic labeling. For MS anomalies, High-Resolution Mass Spectrometry (HRMS) differentiates isobaric interferences. Cross-referencing with synthetic analogs or computational modeling (e.g., DFT calculations) may clarify ambiguities .

Q. What experimental design strategies optimize the yield of this compound during synthesis or isolation?

Response Surface Methodology (RSM) or Taguchi orthogonal arrays systematically test variables (e.g., catalyst concentration, reaction time, solvent ratios). For example, in methyl ester synthesis, catalyst type (e.g., KOH vs. H₂SO₄) and molar ratios significantly impact yields, requiring iterative optimization .

Q. How do environmental factors (e.g., temperature, light) influence the stability of this compound during storage?

Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) assess degradation. UV-Vis spectroscopy monitors photolytic changes, while LC-MS identifies breakdown products. Storage in amber vials at -20°C is recommended for lab-scale preservation .

Q. What statistical approaches validate the reproducibility of this compound synthesis across independent laboratories?

Inter-laboratory studies using standardized protocols (e.g., ISO/IEC 17025) assess reproducibility. ANOVA compares yield variances, while Bland-Altman plots quantify systematic errors. Reporting detailed Supplementary Information (SI) with reaction parameters ensures replicability .

Q. How can researchers differentiate this compound from its structural analogs in complex matrices?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM) targets unique fragmentation patterns. Differential Scanning Calorimetry (DSC) distinguishes melting points, and X-ray crystallography resolves crystal packing differences .

Q. What role does computational chemistry play in predicting the reactivity of this compound?

Density Functional Theory (DFT) models predict electrophilic sites for functionalization (e.g., ester hydrolysis). Molecular docking simulations explore bioactivity mechanisms, guiding targeted synthetic modifications .

Methodological Guidance

  • Data Contradiction Analysis : Use triangulation with multiple analytical techniques (e.g., NMR, MS, XRD) to resolve conflicting data .
  • Experimental Design : Adopt factorial designs (e.g., Taguchi L9 arrays) to minimize experimental runs while maximizing parameter coverage .
  • Reproducibility : Document all steps in the "Experimental" section, including solvent purification, equipment specifications, and statistical software (e.g., QUALITEK-4 for Taguchi analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Norpinguisone Methyl Ester
Reactant of Route 2
Norpinguisone Methyl Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.